![molecular formula C11H14O2 B15210519 Furan, 2-[1-(2-propenyloxy)-3-butenyl]- CAS No. 135218-46-1](/img/structure/B15210519.png)
Furan, 2-[1-(2-propenyloxy)-3-butenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Allyloxy)but-3-en-1-yl)furan is an organic compound belonging to the class of ethers. It has a molecular formula of C11H14O2 and a molecular weight of 178.22 g/mol . This compound features a furan ring substituted with an allyloxy group and a but-3-en-1-yl chain, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Allyloxy)but-3-en-1-yl)furan can be achieved through several methods. One common approach involves the reaction of furan with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the but-3-en-1-yl group .
Industrial Production Methods
Industrial production of 2-(1-(Allyloxy)but-3-en-1-yl)furan may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Allyloxy)but-3-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Hydrogenation of the double bonds in the but-3-en-1-yl chain can yield saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Azido or thioether derivatives.
Scientific Research Applications
2-(1-(Allyloxy)but-3-en-1-yl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-(Allyloxy)but-3-en-1-yl)furan depends on its specific application. In antimicrobial research, it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The furan ring and allyloxy group play crucial roles in its activity, potentially interacting with molecular targets such as enzymes and receptors involved in microbial growth .
Comparison with Similar Compounds
Similar Compounds
Furan: The parent compound with a simple furan ring structure.
2-(Allyloxy)furan: A simpler derivative with only an allyloxy group attached to the furan ring.
2-(But-3-en-1-yl)furan: Another derivative with a but-3-en-1-yl chain attached to the furan ring.
Uniqueness
2-(1-(Allyloxy)but-3-en-1-yl)furan is unique due to the presence of both an allyloxy group and a but-3-en-1-yl chain, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to simpler furan derivatives .
Properties
CAS No. |
135218-46-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(1-prop-2-enoxybut-3-enyl)furan |
InChI |
InChI=1S/C11H14O2/c1-3-6-10(12-8-4-2)11-7-5-9-13-11/h3-5,7,9-10H,1-2,6,8H2 |
InChI Key |
BNJUDWYJGQIBCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CO1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
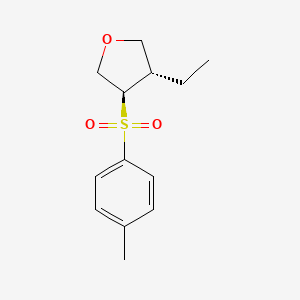
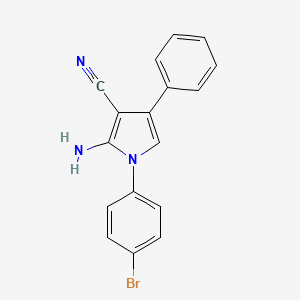
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
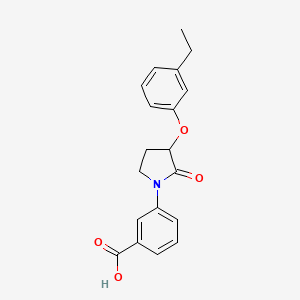
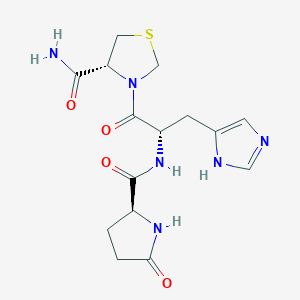
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
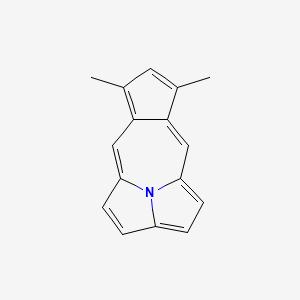

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
